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Technical Support Center: Managing Carryover
in HDX-Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals manage

and mitigate carryover issues in hydrogen-deuterium exchange mass spectrometry (HDX-MS)

experiments.

Troubleshooting Guides
Issue: Bimodal isotopic envelopes or unexpected low-
deuteration peaks are observed in the mass spectra.
Possible Cause: Sample carryover from a previous injection can lead to the appearance of

artifactual low-deuterated subpopulations in the current run's mass spectrum.[1] This occurs

when peptides from a previous, deuterated sample are retained in the LC system and elute

during a subsequent analysis, by which time they have undergone significant back-exchange.

[1][2] This can be misinterpreted as EX1 kinetics, leading to "false EX1" signatures.[2]

Troubleshooting Steps:

Confirm Carryover: Inject a blank solvent after a deuterated sample run. The presence of

analyte peaks in the blank injection is a clear indication of carryover.[3][4] To quantify the

extent of carryover, measure the peak height of each peptide ion in both the sample run and

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1591744?utm_src=pdf-interest
https://pubs.acs.org/doi/10.1021/acs.chemrev.1c00279
https://pubs.acs.org/doi/10.1021/acs.chemrev.1c00279
https://pmc.ncbi.nlm.nih.gov/articles/PMC3106990/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3106990/
https://documents.thermofisher.com/TFS-Assets/CMD/posters/PO-65079-LC-MS-Antiepileptics-MSACLEU2017-PO65079-EN.pdf
https://www.ssi.shimadzu.com/service-support/faq/liquid-chromatography/knowledge-base/solving-carryover-problems-hplc/index.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the subsequent blank run. The ratio of these peak heights represents the amount of

carryover.[2]

Isolate the Source of Carryover: Systematically bypass or swap components of the LC-MS

system to identify the source of the carryover. Potential sources include the autosampler,

injection valve, connecting tubing, columns (trap and analytical), and the mass spectrometer

source.[3] Column carryover is often compound-dependent and relates to strong interactions

between the analyte and the stationary phase.[2]

Implement a Rigorous Washing Protocol: Develop and optimize a multi-solvent washing

procedure to be performed between sample injections. A thorough wash protocol is crucial

for minimizing carryover.[2]

Initial Wash: After the analytical gradient, flush the trap and analytical columns with a

strong organic solvent like acetonitrile or isopropanol to remove strongly retained peptides.

Multi-Solvent Wash: A sequence of solvent injections can be highly effective at removing

residual analytes. An example of an effective multi-solvent wash for a trap column involves

sequential injections of different solvent mixtures.[2]

Protease Column Cleaning: The immobilized protease column can also be a source of

carryover.[2] Use protease-safe wash solutions to clean the column. An additional LC

pump can be implemented to deliver these custom wash solutions to the protease and

enzyme columns.[5]

Optimize Chromatography:

Gradient Elution: Ensure the gradient is sufficient to elute all peptides from the column.

However, be mindful that excessively long gradients can increase back-exchange.[6]

Column Chemistry: Consider using columns with different stationary phases if specific

peptides consistently exhibit high carryover.

Backflushing: Back-flushing the trap and analytical columns can help remove protein

particles and aggregates that accumulate at the column entrance.[7][8]

A logical workflow for troubleshooting carryover is presented in the diagram below.
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Troubleshooting Carryover in HDX-MS
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Caption: Troubleshooting workflow for identifying and resolving carryover issues in HDX-MS.
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Q1: What are the common causes of carryover in an HDX-MS experiment?

A1: Carryover in HDX-MS can originate from several sources within the LC system. The most

common causes include:

Adsorption of Peptides: "Sticky" peptides can strongly interact with the stationary phase of

the trap and analytical columns, leading to incomplete elution during the chromatographic

gradient.[1][2]

Contaminated Hardware: Residual sample can be retained in various parts of the fluidic

path, including the autosampler needle, injection valve rotor seals, and connecting tubing.[3]

[9] Worn or dirty rotor seals are a frequent cause of carryover.[3]

Protein Aggregates: Protein aggregates and agglomerates can accumulate at the entrance

of the columns and slowly release peptides in subsequent runs.[7][8]

Inadequate Washing: Insufficient or ineffective washing of the system between runs is a

primary contributor to carryover.[9]

Q2: How can I differentiate between true EX1 kinetics and carryover?

A2: True EX1 kinetics result from a cooperative unfolding event in a portion of the protein

population, leading to simultaneous deuteration of multiple residues.[2] This manifests as a

bimodal isotopic distribution in the mass spectrum, with one peak representing the unfolded,

highly deuterated population and another representing the folded, less deuterated population.

[2]

Carryover, on the other hand, also produces a bimodal pattern, but the lower mass distribution

is an artifact.[2] It represents peptides from a previous injection that have had a longer time to

back-exchange, thus appearing less deuterated.[2] A key indicator of carryover is the presence

of the analyte peak in a blank injection immediately following the sample injection.

Q3: What is an effective cleaning protocol to minimize carryover?

A3: A multi-faceted cleaning approach is most effective. This should include both routine

washing between runs and more intensive periodic cleaning.
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Between-Run Wash: After each sample injection, a robust washing sequence should be

implemented. This typically involves flushing the system with a strong organic solvent and a

sequence of different solvent mixtures to remove a wide range of adsorbed peptides.

Dedicated Cleaning Injections: For particularly problematic samples, dedicated cleaning

injections using a cocktail of solvents can be employed.

Column-Specific Cleaning: The protease, trap, and analytical columns may require specific

cleaning protocols. For instance, the protease column needs to be washed with solutions

that do not denature the enzyme.[2]

System Component Cleaning: Regularly clean or replace autosampler components and

valve seals as part of preventative maintenance.

Q4: Can carryover be completely eliminated?

A4: While complete elimination of carryover can be challenging, especially for very "sticky"

peptides, it can be significantly reduced to levels that do not impact data quality.[2] A

combination of optimized chromatography, rigorous washing protocols, and regular system

maintenance can minimize carryover to acceptable levels.

Q5: Are there any instrumental modifications that can help reduce carryover?

A5: Yes, certain instrumental setups and modifications can help mitigate carryover:

Valve Switching for Backflushing: Implementing a valve system that allows for the

backflushing of the protease, trap, and analytical columns can effectively remove

accumulated protein particles.[7][8]

Dedicated Cleaning Pump: An additional LC pump can be used to deliver specialized

cleaning solutions to the columns and other parts of the system, allowing for more efficient

and automated cleaning procedures.[5]

Bio-inert Materials: Using components made from bio-inert materials can help reduce non-

specific binding of peptides.[9]

Experimental Protocols
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Protocol 1: Standardized Carryover Test
Objective: To quantify the level of carryover in the HDX-MS system.

Methodology:

System Equilibration: Equilibrate the LC-MS system with the initial mobile phase conditions

until a stable baseline is achieved.

Blank Injection 1 (Pre-Blank): Perform a blank injection (mobile phase A) to ensure the

system is clean before sample analysis.[3]

Sample Injection: Inject a representative deuterated protein sample at a concentration that

gives a strong signal.

Blank Injection 2 (Post-Blank 1): Immediately following the sample run, perform a blank

injection using the same method.

Blank Injection 3 (Post-Blank 2): Perform a second consecutive blank injection to assess the

reduction in carryover.

Data Analysis:

Identify and integrate the peak areas of several representative peptides in the sample and

subsequent blank runs.

Calculate the percent carryover for each peptide using the following formula: % Carryover

= (Peak Area in Post-Blank 1 / Peak Area in Sample) * 100

Protocol 2: General Multi-Solvent Washing Procedure
Objective: To effectively remove residual peptides from the LC system between runs.

Methodology:

This protocol should be run after each deuterated sample injection.
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Post-Gradient Flush: After the analytical gradient is complete, flush the trap and analytical

columns with 100% acetonitrile for 5-10 column volumes.

Sequential Solvent Injections: Perform a series of injections of different solvent mixtures to

wash the injector and trap column. A suggested sequence is:

Injection 1: 50% Acetonitrile / 50% Isopropanol

Injection 2: 20% Acetonitrile / 80% Water with 0.1% Formic Acid

Injection 3: 100% Water with 0.1% Formic Acid

System Re-equilibration: Re-equilibrate the system with the initial mobile phase conditions

before the next sample injection.

Quantitative Data Summary
Parameter Condition 1 Condition 2 Condition 3 Reference

Carryover

Percentage

Without

optimized

washing

With multi-

solvent wash

With

backflushing &

wash

[2],[7]

EGFR Kinase

Domain Peptides
Up to 90% < 5% < 1% [2]

UmuD Peptides High
Significantly

Reduced
Not specified [2]

Deuterium

Recovery

8 min gradient at

0°C

40 min gradient

at -20°C

40 min gradient

at -30°C
[7]

Average Peptide

D-content
Baseline

~16% more

deuterium

~16% more

deuterium
[7]

Subset of

Peptides
Baseline

~26% more

deuterium

~26% more

deuterium
[7]
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HDX-MS Experimental Workflow with Carryover
Minimization
The following diagram illustrates a typical bottom-up HDX-MS workflow with integrated steps

for minimizing carryover.

HDX-MS Workflow with Carryover Minimization
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Click to download full resolution via product page

Caption: A typical HDX-MS workflow highlighting the integrated carryover minimization step.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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